molecular formula C18H17Cl2F2NS B12851403 3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)-N,N-Dimethyl-1-Propanamine Hydrochloride

3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)-N,N-Dimethyl-1-Propanamine Hydrochloride

Cat. No.: B12851403
M. Wt: 388.3 g/mol
InChI Key: UXYOISSZFAOQLQ-XHNKNCTESA-N
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Description

3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)-N,N-Dimethyl-1-Propanamine Hydrochloride is a chemical compound with the molecular formula C18H17Cl2F2NS.

Preparation Methods

The synthesis of 3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)-N,N-Dimethyl-1-Propanamine Hydrochloride involves several steps. The synthetic route typically includes the reaction of thioxanthene derivatives with chlorinating and fluorinating agents under controlled conditions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where chlorine or fluorine atoms are replaced by other functional groups. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. .

Scientific Research Applications

3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)-N,N-Dimethyl-1-Propanamine Hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 3-(2-Chloro-3,6-Difluoro-9H-Thioxanthen-9-Ylidene)-N,N-Dimethyl-1-Propanamine Hydrochloride stands out due to its unique structural features and reactivity. Similar compounds include:

Properties

Molecular Formula

C18H17Cl2F2NS

Molecular Weight

388.3 g/mol

IUPAC Name

(3Z)-3-(2-chloro-3,6-difluorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C18H16ClF2NS.ClH/c1-22(2)7-3-4-12-13-6-5-11(20)8-17(13)23-18-10-16(21)15(19)9-14(12)18;/h4-6,8-10H,3,7H2,1-2H3;1H/b12-4-;

InChI Key

UXYOISSZFAOQLQ-XHNKNCTESA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=C(C=C(C=C2)F)SC3=CC(=C(C=C31)Cl)F.Cl

Canonical SMILES

CN(C)CCC=C1C2=C(C=C(C=C2)F)SC3=CC(=C(C=C31)Cl)F.Cl

Origin of Product

United States

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